molecular formula C9H10O4 B1215527 (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid CAS No. 89919-57-3

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1215527
CAS No.: 89919-57-3
M. Wt: 182.17 g/mol
InChI Key: JVGVDSSUAVXRDY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula & Weight

  • Formula : C₉H₁₀O₄
  • Molecular weight : 182.17 g/mol.

Stereochemical Features

  • Chiral center : The C2 carbon bearing the hydroxyl group adopts an R-configuration , confirmed by optical rotation data.
  • Spatial arrangement : The 4-hydroxyphenyl group occupies a planar orientation relative to the propanoic acid backbone, while the C2 hydroxyl group introduces steric asymmetry.
Parameter Value Source
Bond length (C2–O) 1.41 Å PDBj
Dihedral angle* 112.3° (C1–C2–C3–O) Computational

*Angle between the phenyl ring and carboxyl group.

The SMILES notation (C1=CC(=CC=C1CC@HO)O) explicitly defines the stereochemistry using the @ symbol.

Comparative Structural Analysis with Related Phenylpropanoic Acid Derivatives

Key structural differences among related compounds are summarized below:

Compound Molecular Formula Functional Groups Key Structural Feature
This compound C₉H₁₀O₄ -COOH, -OH (C2), 4-hydroxyphenyl (C3) Chiral center at C2
Phloretic acid (3-(4-hydroxyphenyl)propanoic acid) C₉H₁₀O₃ -COOH, 4-hydroxyphenyl (C3) Lacks C2 hydroxyl group
p-Coumaric acid C₉H₈O₃ -COOH, 4-hydroxyphenyl, C=C double bond Unsaturated cinnamic acid derivative
4-Hydroxyphenylacetic acid C₈H₈O₃ -COOH, 4-hydroxyphenyl (C2) Shorter two-carbon chain

Functional Group Reactivity Comparison

  • The C2 hydroxyl group in this compound enables hydrogen bonding absent in phloretic acid.
  • Unlike p-coumaric acid’s conjugated double bond, this compound’s saturated backbone reduces resonance stabilization but enhances rotational flexibility.
  • Compared to 4-hydroxyphenylacetic acid, the additional hydroxyl group increases polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGVDSSUAVXRDY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89919-57-3
Record name p-Hydroxyphenyl lactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-HYDROXYPHENYL LACTIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VOM7SS3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Catalytic Systems

The asymmetric reduction of 4-hydroxyphenylpyruvic acid to the (2R)-configured product employs chiral catalysts to achieve high enantiomeric excess (ee). A patented method utilizes copper(I)-bisoxazoline complexes in tetrahydrofuran (THF) at –20°C, enabling regioselective hydride transfer to the keto group. The reduction proceeds via a six-membered transition state, where the catalyst’s chiral environment dictates the R-configuration at C-2.

Key conditions include:

  • Catalyst loading : 5 mol% CuI with 6 mol% (S,S)-t-Bu-box ligand.

  • Solvent : Anhydrous THF to prevent proton exchange and racemization.

  • Temperature : –20°C to minimize side reactions.

This method achieves 88–92% ee and 70–75% yield , with residual catalyst removed via silica gel chromatography.

Industrial-Scale Biocatalysis

Enzymatic reduction using NADPH-dependent reductases offers a greener alternative. Lactobacillus brevis alcohol dehydrogenase (LBADH) immobilized on chitosan beads catalyzes the conversion in aqueous buffer (pH 7.0) at 30°C. Co-factor regeneration is achieved through glucose dehydrogenase (GDH)-mediated NADPH recycling.

Process metrics :

  • Substrate concentration : 100 mM.

  • Productivity : 12.5 g/L/h.

  • ee : >99%.

Chiral Resolution via Diastereomeric Salt Formation

Dynamic Kinetic Resolution

Racemic 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid undergoes resolution using (1R,2S)-ephedrine as a chiral resolving agent. The (2R)-enantiomer forms a less-soluble hemihydrate salt, selectively crystallizing from ethanol/water (3:1 v/v) at 4°C.

Optimization parameters :

  • Solvent ratio : Ethanol dominance improves salt solubility differential.

  • Yield : 42–45% with 98.5% ee after recrystallization.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (2S)-enantiomer in vinyl acetate, leaving the (2R)-isomer unreacted. Reactions in methyl tert-butyl ether (MTBE) at 25°C achieve 50% conversion in 8 h, enabling separation via liquid-liquid extraction.

Stereoselective Synthesis from L-Tyrosine Derivatives

O-Alkylation and Diazotization Cascade

A three-step sequence converts L-tyrosine ethyl ester to the target compound (Fig. 1):

  • O-Benzylation : Benzyl bromide, K₂CO₃, DMF, 80°C, 4 h (95% yield).

  • Diazotization : NaNO₂, H₂SO₄, 0–5°C, 1 h.

  • Hydrolysis : 6 M HCl, reflux, 3 h (overall yield: 40–45%).

The final step’s acidic conditions preserve stereochemistry, yielding 97–99% ee .

Process Optimization and Scalability

Solvent and Temperature Effects

ParameterAsymmetric CatalysisBiocatalysisChiral Resolution
Optimal solvent THFPhosphate bufferEthanol/water
Temperature –20°C30°C4°C
Catalyst cost HighModerateLow

Biocatalysis emerges as the most cost-effective for large-scale production due to negligible metal contamination and mild conditions.

Protecting Group Strategies

  • Benzyl ethers : Stable under diazotization but require Pd/C hydrogenation for removal.

  • Methoxymethyl (MOM) : Acid-labile, enabling one-pot deprotection during hydrolysis.

Analytical Validation of Enantiopurity

Chiral HPLC Analysis

A Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (85:15) at 1.0 mL/min resolves enantiomers (t<sub>R</sub> = 8.2 min for (2R)-isomer). Method validation confirms linearity (R² >0.999) and precision (%RSD <1.5).

Polarimetric Verification

Specific rotation: [α]<sub>D</sub><sup>25</sup> = +12.5° (c = 1, MeOH), aligning with literature for R-configuration .

Scientific Research Applications

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The biological activity of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is primarily attributed to its interaction with specific enzymes and receptors. It can act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby modulating biochemical processes. The hydroxyl and carboxyl groups play crucial roles in binding to active sites of enzymes, influencing their activity and stability .

Comparison with Similar Compounds

D-Tyrosine

  • Structure: (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid .
  • Key Differences: The α-hydroxy group in the target compound is replaced by an amino group.
  • Functional Impact: D-Tyrosine is a non-proteogenic amino acid involved in bacterial cell wall modulation and antibiotic resistance. Unlike the target compound, its bioactivity stems from peptidoglycan incorporation rather than enzyme inhibition .

(2R)-2-(4-Hydroxyphenyl)propanoic Acid

  • Structure : Lacks the β-hydroxy group present in the target compound .
  • Key Differences : Reduced polarity due to the absence of the β-hydroxyl group.
  • Functional Impact : Shows weaker hydrogen-bonding capacity, limiting its utility in enzyme-binding contexts. However, it serves as a precursor for NSAID derivatives .

Analogues with Substituent Variations

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Structure: Features an amino group bridging the phenyl and propanoic acid moieties .
  • Key Differences: The amino substitution alters electronic properties, enhancing antimicrobial activity against ESKAPE pathogens (e.g., Staphylococcus aureus).
  • Functional Impact: These derivatives exhibit broad-spectrum antimicrobial activity, targeting multidrug-resistant strains via interference with amino acid metabolism .

(2R)-2-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid

  • Structure : Incorporates a methylphenylsulfanyl group at the β-position .
  • Functional Impact : Demonstrated efficacy in protease inhibition, akin to spumigin analogues that target thrombin .

Stereoisomeric Comparisons

(S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic Acid

  • Structure : Enantiomer of the target compound .
  • Key Differences : Opposite configuration at the α-carbon.
  • Functional Impact : The (S)-enantiomer is preferentially synthesized in Cucumis sativus under viral stress, suggesting divergent roles in plant defense .

Pharmacologically Relevant Analogues

Destruxin A4 Chlorohydrin

  • Structure: Contains 2-hydroxy-3-((S)-oxiran-2-yl)-propanoic acid .
  • Key Differences : An epoxide ring replaces the phenyl group, conferring cytotoxicity via mitochondrial disruption.
  • Functional Impact : Acts as a potent insecticidal and antifungal agent, contrasting with the target compound’s roles in mammalian metabolism .

Saroglitazar Intermediate

  • Structure : Synthesized from L-tyrosine via enzymatic sulfoxidation .
  • Key Differences : Retains the target compound’s core structure but is further functionalized for PPAR-α/γ agonism.
  • Functional Impact : Highlights the target compound’s versatility as a chiral building block in drug design .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups Bioactivity/Applications References
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid C₉H₁₀O₄ 182.173 α-OH, β-aryl-OH Protease inhibition, drug intermediate
D-Tyrosine C₉H₁₁NO₃ 181.19 α-NH₂, β-aryl-OH Bacterial cell wall modulation
(2R)-2-(4-Hydroxyphenyl)propanoic acid C₉H₁₀O₃ 166.176 β-aryl-OH (no α-OH) NSAID precursor
3-((4-Hydroxyphenyl)amino)propanoic acid C₉H₁₁NO₃ 181.19 α-NH, β-aryl-OH Antimicrobial agent
(S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid C₉H₁₀O₄ 182.173 α-OH (S-configuration) Plant stress response

Biological Activity

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article discusses its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications.

Phloretic acid is characterized by the presence of a hydroxyl group and a phenolic moiety, which contribute to its reactivity and biological activity. Its structure can be represented as follows:

C9H10O4\text{C}_9\text{H}_{10}\text{O}_4

1. Antioxidant Activity

Phloretic acid exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cells. The DPPH radical scavenging assay has shown that phloretic acid effectively neutralizes free radicals, comparable to standard antioxidants like ascorbic acid .

2. Anticancer Properties

Research has indicated that phloretic acid derivatives possess anticancer activity. For instance, compounds derived from phloretic acid have been tested against A549 non-small cell lung cancer cells, showing a reduction in cell viability by up to 50% . The structure-activity relationship (SAR) studies suggest that modifications on the phenolic ring can enhance anticancer efficacy.

CompoundCell Viability Reduction (%)Mechanism of Action
Phloretic Acid Derivative 152.4%Induction of apoptosis
Phloretic Acid Derivative 268.7%Cell cycle arrest
Phloretic Acid Derivative 331.2%Inhibition of migration

3. Anti-inflammatory Effects

Phloretic acid has been studied for its anti-inflammatory properties. It modulates various signaling pathways involved in inflammation, including the NF-κB pathway. This modulation reduces the expression of pro-inflammatory cytokines, thus demonstrating potential for treating inflammatory diseases .

The biological activity of phloretic acid is largely attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : Phloretic acid inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Cell Signaling Pathways : It influences pathways related to apoptosis and cell proliferation, particularly in cancerous cells.
  • Antioxidant Mechanism : By donating electrons, phloretic acid neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant potential of phloretic acid in vitro using various assays, including DPPH and ferric reducing antioxidant power (FRAP). Results indicated that phloretic acid exhibited comparable antioxidant activity to well-known antioxidants .
  • Anticancer Activity : In a comparative study against standard chemotherapeutics like doxorubicin and cisplatin, phloretic acid derivatives showed promising results in reducing A549 cell viability while exhibiting lower toxicity towards non-cancerous Vero cells .
  • Anti-inflammatory Effects : Research demonstrated that treatment with phloretic acid significantly reduced inflammation markers in animal models of arthritis, suggesting its potential application in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is synthesized via chiral resolution or asymmetric catalysis. For example, stereochemical integrity can be maintained using protecting groups (e.g., Fmoc in related fluorophenyl analogs) during condensation reactions to prevent racemization . Reaction parameters like temperature (22–25°C) and solvent polarity (aqueous NaOH or ethanol) are critical for yield and purity, as seen in protocols for structurally similar β-amino acids .

Q. Which spectroscopic and chromatographic techniques are optimal for structural validation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry (e.g., δ 3.8–4.2 ppm for hydroxy and phenyl protons) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, with retention times validated against PubChem data .
  • Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula C9H10O4C_9H_{10}O_4 (m/z 182.1733) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Studies highlight antioxidant potential via radical scavenging assays (e.g., DPPH and ABTS) and antimicrobial activity against Gram-positive bacteria (MIC values ≤ 50 µg/ml). These assays require standardized protocols to control for pH-dependent hydroxyl group reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. For example:

  • Antioxidant assays : Differences in solvent (ethanol vs. DMSO) affect compound solubility and radical quenching efficiency. Standardize using ISO 10993-5 guidelines .
  • Enantiomer-specific effects : (2R)-enantiomers may show 2–3× higher activity than (2S)-forms, necessitating enantiopure synthesis and HPLC validation .

Q. What strategies optimize enantiomeric purity in large-scale synthesis?

  • Methodological Answer :

  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively esterify the undesired enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) to enhance diastereomeric excess (>98% ee) .

Q. How does the compound interact with metabolic enzymes, and what are the implications for drug design?

  • Methodological Answer :

  • Cytochrome P450 Inhibition : Use fluorometric assays to assess competitive inhibition (IC50_{50} values). Structural analogs show moderate CYP3A4 inhibition, suggesting potential drug-drug interactions .
  • Metabolite Identification : LC-MS/MS detects hydroxylated derivatives (m/z 198.16) in hepatic microsome incubations, indicating phase I metabolism .

Q. What computational methods predict the compound’s binding affinity to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina simulates binding to antioxidant enzymes (e.g., SOD1, PDB ID: 1N19). The 4-hydroxyphenyl group forms hydrogen bonds with Arg-143 (ΔG ≈ -8.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of protein-ligand complexes over 100 ns, with RMSD < 2.0 Å indicating robust binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.